molecular formula C12H15N B11915489 1-Isopropyl-2-methyl-1H-indole

1-Isopropyl-2-methyl-1H-indole

Cat. No.: B11915489
M. Wt: 173.25 g/mol
InChI Key: ZRCBZDFXUNINJC-UHFFFAOYSA-N
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Description

1-Isopropyl-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often use reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-methyl-1H-indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Methyl-1H-indole
  • 2-Methyl-1H-indole
  • 1-Isopropyl-1H-indole

Comparison: 1-Isopropyl-2-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-methyl-1-propan-2-ylindole

InChI

InChI=1S/C12H15N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h4-9H,1-3H3

InChI Key

ZRCBZDFXUNINJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C(C)C

Origin of Product

United States

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